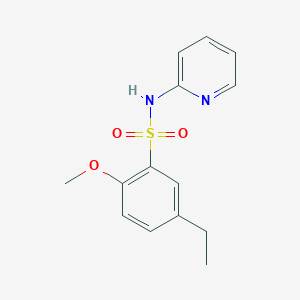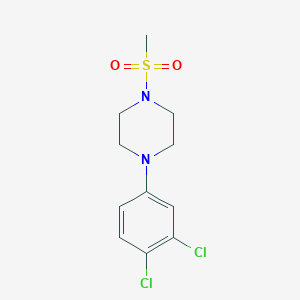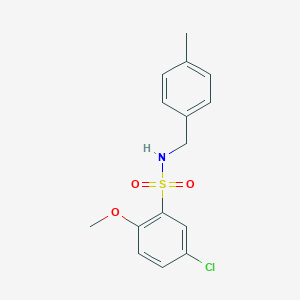
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays an important role in protein folding and secretion.
Wirkmechanismus
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide binds covalently to the active site of PDI, inhibiting its enzymatic activity. PDI has four domains, and 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide selectively targets the b' domain, which is responsible for the isomerase activity. The inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which triggers the UPR. The UPR is a cellular stress response that helps to restore protein homeostasis by increasing the capacity for protein folding and degradation.
Biochemical and physiological effects:
In addition to its role in protein folding and secretion, PDI has been implicated in various cellular processes, including cell adhesion, migration, and apoptosis. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit cell migration and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a potent and selective inhibitor of PDI, making it a valuable tool compound for studying the role of PDI in cellular processes. However, 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. It is a reactive compound that can interact with other proteins and molecules, leading to off-target effects. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide and PDI inhibition. One area of interest is the development of more potent and selective PDI inhibitors. Another area of interest is the identification of specific cellular processes that are regulated by PDI, and the development of PDI inhibitors for these processes. Finally, the use of PDI inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, could be a promising strategy for cancer treatment.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base. The product is then purified by recrystallization. The yield of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been used as a tool compound to study the role of PDI in various cellular processes. PDI is involved in the folding and secretion of many proteins, including antibodies, hormones, and enzymes. Inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce UPR in cancer cells, suggesting that PDI inhibition could be a potential strategy for cancer therapy.
Eigenschaften
Produktname |
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO3S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)15-9-13(16)7-8-14(15)20-2/h3-9,17H,10H2,1-2H3 |
InChI-Schlüssel |
TZNYVBBFMKTSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



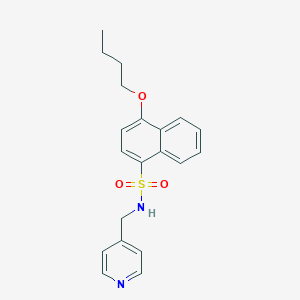




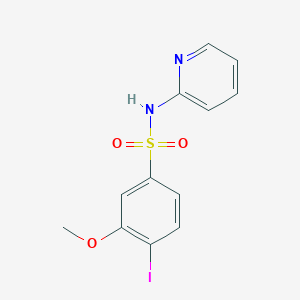



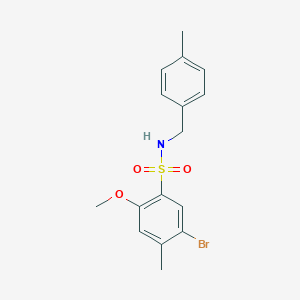
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
